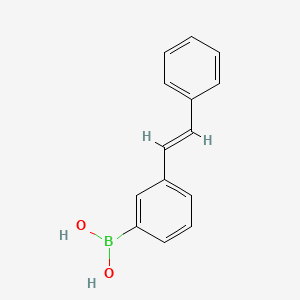![molecular formula C9H7NO4S B11884341 Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate CAS No. 869299-09-2](/img/structure/B11884341.png)
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound that features a fused thieno-oxazine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate thiophene derivatives. One common method involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate, leading to the formation of the thieno-oxazine ring system . Another approach includes the use of isocyanates to form ureido intermediates, which are then cyclized under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno-oxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thieno-oxazine derivatives.
Applications De Recherche Scientifique
Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thieno ring system.
Thieno[3,4-b]pyridine: Features a fused thieno-pyridine ring system.
Comparison: Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is unique due to its oxazine ring, which imparts distinct chemical and biological properties compared to other thieno derivatives. The presence of the oxazine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .
Propriétés
Numéro CAS |
869299-09-2 |
|---|---|
Formule moléculaire |
C9H7NO4S |
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
ethyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate |
InChI |
InChI=1S/C9H7NO4S/c1-2-13-9(12)7-10-5-3-4-15-6(5)8(11)14-7/h3-4H,2H2,1H3 |
Clé InChI |
GGSYFQWWKWYSKL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C(=O)O1)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Isopropyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11884290.png)
![Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate](/img/structure/B11884295.png)
![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)


![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)

